molecular formula C17H11BrN6S B294684 1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

カタログ番号 B294684
分子量: 411.3 g/mol
InChIキー: JXWQZXCIVDBCOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

科学的研究の応用

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer research, the compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines. In infectious disease research, the compound has been shown to inhibit the growth of various bacteria and viruses.

作用機序

The mechanism of action of 1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. In cancer research, the compound has been shown to inhibit the activity of topoisomerase IIα and to induce apoptosis in cancer cells. In inflammation research, the compound has been shown to inhibit the activation of NF-κB and to reduce the production of pro-inflammatory cytokines. In infectious disease research, the compound has been shown to inhibit the activity of bacterial and viral enzymes and to disrupt the replication of the pathogens.
Biochemical and Physiological Effects:
1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been shown to have various biochemical and physiological effects. In cancer research, the compound has been shown to induce cell cycle arrest and to inhibit angiogenesis. In inflammation research, the compound has been shown to reduce the infiltration of immune cells and to decrease the production of reactive oxygen species. In infectious disease research, the compound has been shown to disrupt the membrane integrity of bacteria and to inhibit the entry of viruses into host cells.

実験室実験の利点と制限

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has several advantages and limitations for lab experiments. The compound has shown promising results in various preclinical studies, making it a potential candidate for further development. However, the compound has also shown some limitations, such as poor solubility and stability, which may affect its bioavailability and efficacy.

将来の方向性

1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has several potential future directions for research. One direction is to optimize the synthesis method to improve the compound's solubility and stability. Another direction is to investigate the compound's pharmacokinetics and toxicity in animal models to determine its safety and efficacy. Additionally, the compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders, could also be explored.

合成法

The synthesis of 1-{[6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been reported in the literature using different methods. The most common method involves the reaction of 3-bromobenzyl chloride with 1,2,4-triazole-3-thiol in the presence of a base to form the intermediate 3-(3-bromobenzyl)-1,2,4-triazole-5-thiol. This intermediate is then reacted with 6-bromo-1H-benzimidazole in the presence of a base to form the final compound.

特性

分子式

C17H11BrN6S

分子量

411.3 g/mol

IUPAC名

3-(benzimidazol-1-ylmethyl)-6-(3-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN6S/c18-12-5-3-4-11(8-12)16-22-24-15(20-21-17(24)25-16)9-23-10-19-13-6-1-2-7-14(13)23/h1-8,10H,9H2

InChIキー

JXWQZXCIVDBCOA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br

正規SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。